molecular formula C3H9NO2 B1585527 2-[(Hydroxymethyl)amino]ethanol CAS No. 65184-12-5

2-[(Hydroxymethyl)amino]ethanol

Cat. No. B1585527
CAS RN: 65184-12-5
M. Wt: 91.11 g/mol
InChI Key: NWPCFCBFUXXJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Hydroxymethyl)amino]ethanol, also known as 2-hydroxyethylaminoethanol, is an organic compound with the chemical formula C2H7NO2. It is a colorless, odorless, and slightly viscous liquid that is soluble in water and miscible with many organic solvents. 2-[(Hydroxymethyl)amino]ethanol is a versatile compound that is used in a wide range of scientific applications, including synthesis, biochemical and physiological research, and laboratory experiments.

Scientific Research Applications

Industrial Preservative

2-[(Hydroxymethyl)amino]ethanol is used as an industrial preservative to prevent bacterial and fungal deterioration of water-based products . This includes a wide range of products such as latex paints, adhesives, metalworking cutting oil fluids, resin emulsions, specialty industrial products, and ready-mixed joint cements .

Bacteriostat and Fungicide

This compound acts as a bacteriostat and fungicide . It helps in controlling the growth of bacteria and fungi in various industrial products, thereby enhancing their shelf life and maintaining their quality .

Manufacturing Process

2-[(Hydroxymethyl)amino]ethanol is used in the manufacturing process of many water-based industrial products . It is added to these products during the manufacturing process using pouring and pumping methods .

Formaldehyde Releaser

It has been proposed to use 2-[(Hydroxymethyl)amino]ethanol as a sterilizing and preserving solution . It is a formaldehyde-releaser with respect to free formaldehyde . This formaldehyde is used as a preservative to prevent bacterial growth and act as a disinfectant .

Study of Formaldehyde Release

2-[(Hydroxymethyl)amino]ethanol is used in scientific research to study the quantity of free formaldehyde released in different conditions . This is done using high-performance liquid chromatography (HPLC) technique .

Biochemistry and Molecular Biology

Although not directly related to 2-[(Hydroxymethyl)amino]ethanol, its close relative Tris(hydroxymethyl)aminomethane is used as buffers in biochemistry and molecular biology laboratories . It is used as a primary standard to standardize acid solutions for chemical analysis . It finds application in cell membranes to increase its permeability . As an alternative to sodium bicarbonate, it is used in the treatment of metabolic acidosis .

properties

IUPAC Name

2-(hydroxymethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c5-2-1-4-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPCFCBFUXXJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047532
Record name 2-[(Hydroxymethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Hydroxymethyl)amino]ethanol

CAS RN

65184-12-5
Record name 2-((Hydroxymethyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065184125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Hydroxymethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Hydroxymethyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-HYDROXYETHYL)(HYDROXYMETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U7S07JNW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Hydroxymethyl)amino]ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(Hydroxymethyl)amino]ethanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(Hydroxymethyl)amino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[(Hydroxymethyl)amino]ethanol
Reactant of Route 5
Reactant of Route 5
2-[(Hydroxymethyl)amino]ethanol
Reactant of Route 6
Reactant of Route 6
2-[(Hydroxymethyl)amino]ethanol

Q & A

Q1: What is the main concern regarding the use of 2-[(Hydroxymethyl)amino]ethanol as a preservative?

A1: The primary concern with using 2-[(Hydroxymethyl)amino]ethanol (HAE) as a preservative is its potential to release formaldehyde. [, ] Formaldehyde is a known human carcinogen and can cause various health issues. The research aimed to determine the conditions under which HAE releases the least amount of formaldehyde, making it a safer alternative to other preservatives.

Q2: How does the concentration of 2-[(Hydroxymethyl)amino]ethanol and temperature affect formaldehyde release?

A2: According to the research using High-Performance Liquid Chromatography (HPLC) analysis, higher concentrations of HAE and elevated temperatures lead to an increased release of formaldehyde. [] This finding highlights the importance of carefully controlling these factors to minimize formaldehyde release when using HAE as a preservative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.